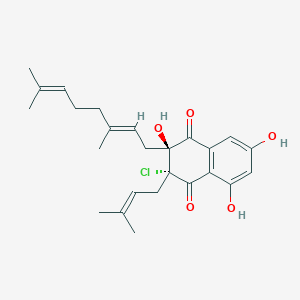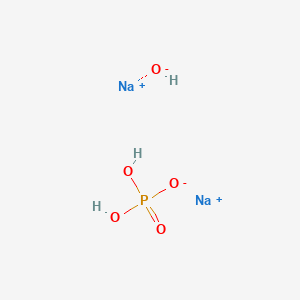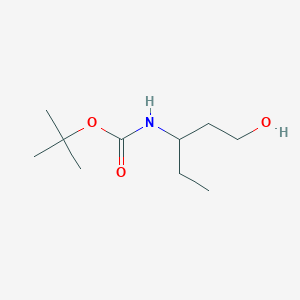
(2S,3S)-3-phenylaziridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-phenylaziridine-2-carboxamide is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenyl group attached to the second carbon of the ring. The presence of the chiral centers at the second and third positions adds to its complexity and potential for enantioselective reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenylaziridine-2-carboxamide typically involves the formation of the aziridine ring followed by the introduction of the phenyl group and the carboxamide functionality. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as an epoxide or a halide, with an amine to form the aziridine ring. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high enantioselectivity and yield. For example, the use of carbonyl reductase from lactobacillus fermentum has been reported to catalyze the asymmetric reduction of precursors to form chiral aziridine compounds . This method is environmentally friendly and suitable for large-scale production.
化学反应分析
Types of Reactions
(2S,3S)-3-phenylaziridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve the use of appropriate solvents and temperature control to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
科学研究应用
(2S,3S)-3-phenylaziridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of (2S,3S)-3-phenylaziridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .
相似化合物的比较
Similar Compounds
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid: This compound has a similar structure but contains a pyrrolidine ring instead of an aziridine ring.
(2S,3R)-3-Methylglutamate: This compound is an amino acid derivative with a similar chiral configuration but different functional groups.
Uniqueness
(2S,3S)-3-phenylaziridine-2-carboxamide is unique due to its aziridine ring, which imparts distinct reactivity and potential for enantioselective transformations.
属性
CAS 编号 |
133474-07-4 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
(2S,3S)-3-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |
InChI 键 |
GPBCRRMRLBDOKI-SFYZADRCSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
同义词 |
2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
![5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene](/img/structure/B159948.png)



![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)



![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
